molecular formula C11H10N2O4S B2469615 3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1903258-85-4

3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2469615
CAS No.: 1903258-85-4
M. Wt: 266.27
InChI Key: YONRTLGSTADBAO-UHFFFAOYSA-N
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Description

3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves the reaction of thiophene-3-carbonyl chloride with azetidin-3-amine, followed by cyclization with oxazolidine-2,4-dione. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: These compounds share a similar five-membered ring structure and exhibit diverse biological activities.

    Oxazolidinone derivatives: Known for their antimicrobial properties, these compounds are structurally related to oxazolidine-2,4-dione.

    Azetidine derivatives: These compounds are used in the synthesis of various pharmaceuticals and have similar reactivity patterns.

Uniqueness

3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to its combination of thiophene, azetidine, and oxazolidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-9-5-17-11(16)13(9)8-3-12(4-8)10(15)7-1-2-18-6-7/h1-2,6,8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONRTLGSTADBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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